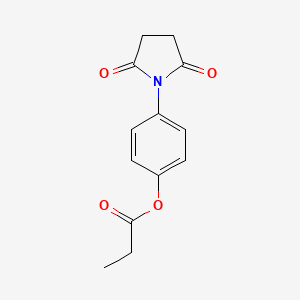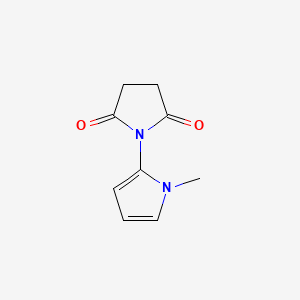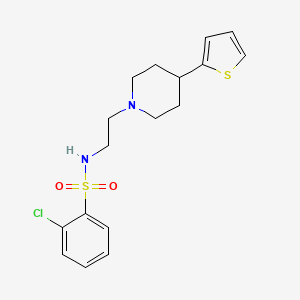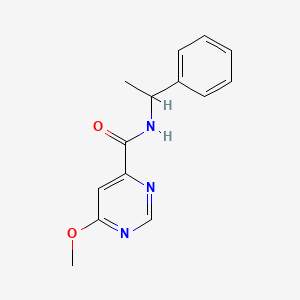![molecular formula C18H25N3O B2709049 N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide CAS No. 1211327-34-2](/img/structure/B2709049.png)
N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide is not fully understood, but it is believed to work by binding to tooth surfaces and promoting the remineralization of enamel. It also has the ability to inhibit the formation of biofilms, which are known to contribute to the development of dental caries.
Biochemical and Physiological Effects
N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide has been shown to have various biochemical and physiological effects, including the promotion of remineralization, inhibition of biofilm formation, and anti-inflammatory and anti-tumor properties. It has also been shown to have low toxicity, making it a safe compound for use in various applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide is its versatility, as it can be used in various applications. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide is its cost, as it can be expensive to produce in large quantities.
Future Directions
There are several future directions for research on N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide, including the development of new applications in dentistry, medicine, and biotechnology. In dentistry, further studies are needed to investigate the potential use of N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide in the prevention and treatment of dental caries. In medicine, research is needed to explore the anti-inflammatory and anti-tumor properties of N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide and its potential use in the treatment of various diseases. In biotechnology, N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide can be used as a tool for the development of new drugs and therapies.
Conclusion
In conclusion, N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its benefits in the prevention and treatment of dental caries and its potential use in the treatment of various diseases. Further research is needed to explore its full potential and to develop new applications in dentistry, medicine, and biotechnology.
Synthesis Methods
N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction between 1-cyanocyclopentene and N-methyl-3-phenylpropylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and acetic acid to yield N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide has been extensively studied for its potential applications in various fields, including dentistry, medicine, and biotechnology. In dentistry, N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide has been shown to have significant benefits in the prevention and treatment of dental caries. It works by binding to tooth surfaces and promoting the remineralization of enamel, thus preventing the formation of cavities.
In medicine, N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide has been investigated for its potential use in the treatment of various diseases, including osteoporosis and cancer. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-21(13-7-10-16-8-3-2-4-9-16)14-17(22)20-18(15-19)11-5-6-12-18/h2-4,8-9H,5-7,10-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBDKQFTECBYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=CC=CC=C1)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2708966.png)
![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2708967.png)






![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2708981.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2708985.png)


